N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
CAS No.:
Cat. No.: VC14947987
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H18N4O2S/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25) |
| Standard InChI Key | XRHSANOFUBALIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Introduction
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole group attached to an ethyl chain and a pyridazinone ring, which are crucial for its potential biological activities. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features and potential pharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of an indole derivative with a pyridazine precursor. The specific reaction conditions, such as temperature, pressure, and catalysts, vary based on the desired transformation and should be optimized for yield and purity.
Mechanism of Action
The mechanism of action for this compound is primarily linked to its interactions with specific biological targets. Further studies are required to understand how it interacts with these targets and to explore its potential as a therapeutic agent.
Spectroscopic Analysis
The structure of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS). These methods provide detailed information about the molecular structure and purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity and stability of the compound over time. This technique is crucial for ensuring that the compound maintains its integrity during storage and handling.
Molecular Formula and Weight
The molecular formula of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is not explicitly provided in the available literature, but its molecular weight is approximately 304.38 g/mol.
Chemical Reactivity
As a heterocyclic compound, N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions typical of such compounds. The specific reaction conditions should be optimized for each transformation to achieve the desired yield and purity.
Comparison with Similar Compounds
| Compound | Molecular Weight | Biological Activity | Synthesis Method |
|---|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide | Approximately 304.38 g/mol | Potential anti-inflammatory and antimicrobial | Multi-step organic reactions involving indole and pyridazine precursors |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory, potential 5-LOX inhibitor | Two-stage protocol using commercially available reagents |
| 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one | 287.3 g/mol | Not explicitly stated | Not detailed in available literature |
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